Fmoc-Gln-OH

Analytical Chemistry Quality Control Peptide Synthesis

Researchers optimizing Fmoc-SPPS must manage solubility vs. deprotection complexity. Fmoc-Gln-OH is the evidence-based choice for N-terminal Gln in short sequences, eliminating the need for side-chain deprotection steps. - Process Efficiency: Single-step global deprotection simplifies post-synthesis workup, reducing time and material costs versus Trt-protected analogs. - Protocol Compatibility: Fully compatible with standard DIC-mediated couplings, avoiding incompatibility with uronium/phosphonium activators. - Supply Chain: Ambient storage eliminates cold-chain costs, ensuring stable, ready-to-use inventory for routine and early-stage research.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
CAS No. 118609-68-0
Cat. No. B039730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gln-OH
CAS118609-68-0
SynonymsN(2)-((9H-fluoren-9-ylmethoxy)carbonyl)-L-glutamine
N(alpha)-fluorenylmethoxycarbonylglutamine
NFMCG
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
InChIKeyIZKGGDFLLNVXNZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gln-OH Procurement Overview


Fmoc-Gln-OH (Nα-9-Fluorenylmethoxycarbonyl-L-glutamine) is a fundamental building block in Fmoc/tBu solid-phase peptide synthesis (SPPS), used to introduce the glutamine residue without side-chain protection . This derivative is available at high analytical purity, with vendor specifications detailing a minimum purity of 99.0% by HPLC, and enantiomeric purity exceeding 99.5% . While the compound is structurally simple, its selection is not arbitrary; its physical and chemical characteristics directly impact synthesis efficiency and must be carefully weighed against other glutamine derivatives for optimal peptide production .

Building Block High-purity SPPS Gln derivative
Enantiomeric Control Enantiomeric purity verified
Deprotection Unprotected side-chain, single-step final cleavage

Fmoc-Gln-OH Substitution Risks


The decision to use Fmoc-Gln-OH versus a side-chain-protected analog like Fmoc-Gln(Trt)-OH is a critical process decision, not a simple substitution. Fmoc-Gln-OH offers the advantage of a simple, one-step deprotection during the final global cleavage, but this comes at the cost of significantly reduced solubility in standard coupling solvents like DMF . This poor solubility can lead to incomplete coupling, lower yields, and the need for extended reaction times or co-solvents, adding process complexity . Conversely, while the trityl-protected analog provides vastly superior solubility and prevents side reactions, it requires a more complex, two-step deprotection strategy . Therefore, a generic swap without understanding these trade-offs will directly impact synthesis success, yield, and final product purity, making a strategic, evidence-based selection essential.

DMF solubility may limit coupling

Significantly lower solubility vs. trityl-protected analog can reduce coupling efficiency and yield.

Reagent incompatibility constrains methods

Not compatible with uronium/phosphonium activators; carbodiimide chemistry may be required.

Storage conditions differ substantially

Ambient storage vs. -10 to -25°C for protected analog; mishandling may compromise integrity.

Fmoc-Gln-OH Comparative Evidence


Analytical Purity vs. Fmoc-Gln(Trt)-OH

As a base material for SPPS, the initial purity of the building block is a primary quality attribute. Fmoc-Gln-OH from reputable vendors is supplied with a minimum HPLC purity of 99.0% (area%) . This specification is directly comparable to the side-chain protected analog Fmoc-Gln(Trt)-OH, which is also specified at ≥99.0% (HPLC) . This data demonstrates that the unprotected derivative does not require a purity compromise and meets the same rigorous analytical standards as its more complex counterpart, ensuring a clean starting point for peptide assembly.

Analytical Purity
Specification review
Equivalent HPLC purity ≥99.0% for both derivatives
No purity compromise vs. protected analog
Based on vendor CoA specifications
Analytical Chemistry Quality Control Peptide Synthesis

DMF Solubility Comparison

The most significant practical differentiation for Fmoc-Gln-OH is its limited solubility in DMF, the primary solvent used in Fmoc-SPPS. A direct comparison shows Fmoc-Gln-OH is 'much less soluble' in DMF relative to its trityl-protected counterpart . While Fmoc-Gln(Trt)-OH dissolves readily in all standard synthesis reagents, the poor solubility of the unprotected analog can lead to heterogeneous coupling conditions, requiring special handling such as the addition of DIPEA to achieve a clear solution . This is a critical process consideration that directly impacts coupling efficiency and peptide homogeneity.

DMF Solubility
Head-to-head comparison
Much less soluble in DMF vs. Fmoc-Gln(Trt)-OH
Solubility limitation may require process adjustment
Qualitative vendor technical note
Peptide Chemistry Process Chemistry Solubility

Coupling Reagent Compatibility

Fmoc-Gln-OH is explicitly documented as 'Not compatible with uronium and phosphonium coupling reagents' . This is a crucial process limitation that restricts the synthetic chemist's toolbox, as these reagents are widely used for their high efficiency in difficult couplings. This represents a significant operational constraint compared to Fmoc-Gln(Trt)-OH, which is compatible with a broader range of standard coupling chemistries . This incompatibility can necessitate the use of less efficient carbodiimide-based methods, potentially impacting overall synthesis cycle times and yields.

Coupling Reagent Compatibility
Class-level inference
Not compatible with uronium/phosphonium reagents
Method toolbox restricted; carbodiimide use likely
Binary compatibility outcome reported
Coupling Reagents Process Chemistry SPPS

Storage Stability Comparison

Fmoc-Gln-OH demonstrates superior storage stability, with a recommended long-term storage temperature of 2-30°C . This is a significant practical advantage over its main alternative, Fmoc-Gln(Trt)-OH, which requires more stringent and energy-intensive storage at -10 to -25°C to maintain stability . This difference directly impacts the cost of logistics, storage infrastructure, and daily handling in the laboratory, making Fmoc-Gln-OH a more convenient and potentially lower-cost option for routine use where its other limitations are not prohibitive.

Storage Stability
Head-to-head comparison
Recommended 2–30°C vs. -10 to -25°C for Trt-protected analog
Ambient storage context reduces freezer dependency
Operational cost and handling advantage reported
Stability Logistics Storage

Fmoc-Gln-OH Application Scenarios


Short Peptides with Terminal Glutamine

Fmoc-Gln-OH is the preferred building block for introducing a Gln residue when it is at or near the N-terminus of a short, non-aggregating peptide sequence. In these scenarios, the simplicity of using a single, final global deprotection step outweighs the disadvantage of its poor solubility, as the limited number of couplings involving this residue will not significantly compromise overall yield . The cost-effectiveness and ambient storage of Fmoc-Gln-OH further support its selection for such routine, small-scale syntheses.

Carbodiimide-Based Coupling Protocols

This building block is a viable option when synthetic protocols are already established or optimized using carbodiimide-based coupling reagents like DIC, with which it is compatible . Procurement of Fmoc-Gln-OH should be prioritized for labs with standardized methods that avoid uronium/phosphonium activators, thereby circumventing its key chemical incompatibility and leveraging its advantages of low-cost storage and simple handling.

Cost-Effective Peptide Synthesis

For academic or early-stage research where the synthetic target is not highly challenging, the lower procurement and operational cost of Fmoc-Gln-OH can be a deciding factor. Its ambient storage requirements eliminate the need for specialized freezer space, reducing overhead. While the poor DMF solubility remains a consideration, it can be managed at small scale through extended reaction times or the addition of a base like DIPEA to aid dissolution, making it a practical choice for preliminary studies and method development.

Application
Selection Property
Validation Focus
Short non-aggregating peptides
Single-step final deprotection
Yield and purity for terminal Gln
Carbodiimide-based SPPS protocols
Uronium/phosphonium incompatibility
Coupling efficiency with DIC/HOBt
Cost-sensitive early-stage research
Ambient storage reduces overhead
Cost and handling optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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